![molecular formula C36H44N6O4 B1292749 Bis(2-methyl-2-propanyl) (2S,2'S)-2,2'-[4,4'-biphenyldiylbis(1H-imidazole-4,2-diyl)]di(1-pyrrolidinecarboxylate) CAS No. 1007882-23-6](/img/structure/B1292749.png)
Bis(2-methyl-2-propanyl) (2S,2'S)-2,2'-[4,4'-biphenyldiylbis(1H-imidazole-4,2-diyl)]di(1-pyrrolidinecarboxylate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-methyl-2-propanyl) (2S,2'S)-2,2'-[4,4'-biphenyldiylbis(1H-imidazole-4,2-diyl)]di(1-pyrrolidinecarboxylate) is a useful research compound. Its molecular formula is C36H44N6O4 and its molecular weight is 624.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality Bis(2-methyl-2-propanyl) (2S,2'S)-2,2'-[4,4'-biphenyldiylbis(1H-imidazole-4,2-diyl)]di(1-pyrrolidinecarboxylate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(2-methyl-2-propanyl) (2S,2'S)-2,2'-[4,4'-biphenyldiylbis(1H-imidazole-4,2-diyl)]di(1-pyrrolidinecarboxylate) including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Therapeutic Agent for Hepatitis C
HCV-IN-30 has been explored as a potential therapeutic agent in the treatment of Hepatitis C virus (HCV) infections. The compound’s ability to interfere with the virus’s replication process makes it a candidate for inclusion in combination therapies aimed at eradicating HCV from the body .
Antiviral Drug Development
The structural complexity of HCV-IN-30 allows it to bind with specific proteins of the HCV, making it a valuable molecule in the development of new antiviral drugs. Research is focused on enhancing its efficacy and reducing side effects compared to existing treatments .
Diagnostic Research
HCV-IN-30’s interactions with viral components are also being studied for diagnostic purposes. It could be used to develop assays that detect the presence of HCV by observing the compound’s binding patterns, which would be indicative of an infection .
Vaccine Adjuvant
In vaccine development, HCV-IN-30 may serve as an adjuvant to enhance the immune response to HCV antigens. This application is particularly promising in the creation of vaccines that require a strong cellular immune response .
Immunotherapy
The compound’s immunomodulatory properties are being investigated for their potential use in immunotherapy. By modulating the immune system’s response to HCV, HCV-IN-30 could help in controlling the infection and preventing its chronic progression .
Nanotechnology-Based Delivery Systems
HCV-IN-30 is being studied for its incorporation into nanotechnology-based delivery systems. These systems aim to target the compound directly to infected cells, thereby increasing the concentration of the drug at the site of infection and reducing systemic exposure .
Study of Virus Quasispecies Nature
The compound’s ability to target multiple variants of HCV makes it a useful tool in studying the quasispecies nature of the virus. This research can lead to a better understanding of viral evolution and resistance mechanisms .
Liver Disease Progression
Research on HCV-IN-30 includes its use in studying the progression of liver diseases caused by HCV, such as cirrhosis and hepatocellular carcinoma. The compound’s effects on the virus could provide insights into how to slow or prevent disease progression .
Mechanism of Action
Target of Action
HCV-IN-30, also known as Bis(2-methyl-2-propanyl) (2S,2’S)-2,2’-[4,4’-biphenyldiylbis(1H-imidazole-4,2-diyl)]di(1-pyrrolidinecarboxylate) or (2S,2’S)-Di-tert-butyl 2,2’-(5,5’-([1,1’-biphenyl]-4,4’-diyl)bis(1H-imidazole-5,2-diyl))bis(pyrrolidine-1-carboxylate), is a potent inhibitor of the Hepatitis C Virus (HCV) NS5A replication complex . The NS5A protein plays a crucial role in the replication of the HCV RNA genome and the assembly of the virus .
Mode of Action
The compound interacts with the NS5A replication complex, inhibiting its function and disrupting the viral replication process . This interaction leads to a significant reduction in the production of new viral particles .
Biochemical Pathways
HCV-IN-30 affects the HCV life cycle, specifically the replication stage. The HCV life cycle involves several stages, including entry, replication, assembly, and release . By inhibiting the NS5A replication complex, HCV-IN-30 disrupts the replication of the HCV RNA genome, which is a critical step in the production of new viral particles .
Pharmacokinetics
It’s known that many direct-acting antivirals (daas) like hcv-in-30 are metabolized by the liver, predominantly via the cytochrome p450 3a4 enzyme, and excreted through the biliary system . The dose of such DAAs may need to be adjusted when co-administered with strong inhibitors or inducers of cytochrome P450 3A4 .
Result of Action
The primary result of HCV-IN-30’s action is the disruption of HCV replication, leading to a decrease in the production of new viral particles . This can lead to a reduction in viral load and potentially the clearance of the virus from the body.
Action Environment
The stability and efficacy of HCV-IN-30, like other DAAs, can be influenced by environmental factors. For instance, HCV itself has been found to survive at room temperature for up to 16 days . Therefore, the storage and handling conditions of HCV-IN-30 could potentially impact its stability and efficacy. Furthermore, the presence of other medications, particularly those that affect the cytochrome P450 3A4 enzyme, can influence the pharmacokinetics and thus the efficacy of HCV-IN-30 .
properties
IUPAC Name |
tert-butyl (2S)-2-[5-[4-[4-[2-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H44N6O4/c1-35(2,3)45-33(43)41-19-7-9-29(41)31-37-21-27(39-31)25-15-11-23(12-16-25)24-13-17-26(18-14-24)28-22-38-32(40-28)30-10-8-20-42(30)34(44)46-36(4,5)6/h11-18,21-22,29-30H,7-10,19-20H2,1-6H3,(H,37,39)(H,38,40)/t29-,30-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPMTYMFNINZZHE-KYJUHHDHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)C6CCCN6C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1C2=NC=C(N2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CN=C(N5)[C@@H]6CCCN6C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H44N6O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401045122 |
Source


|
| Record name | Bis(2-methyl-2-propanyl) (2S,2'S)-2,2'-[4,4'-biphenyldiylbis(1H-imidazole-4,2-diyl)]di(1-pyrrolidinecarboxylate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401045122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
624.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(2-methyl-2-propanyl) (2S,2'S)-2,2'-[4,4'-biphenyldiylbis(1H-imidazole-4,2-diyl)]di(1-pyrrolidinecarboxylate) | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

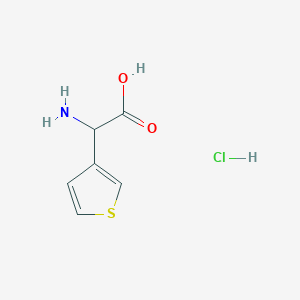
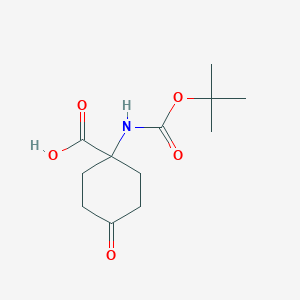

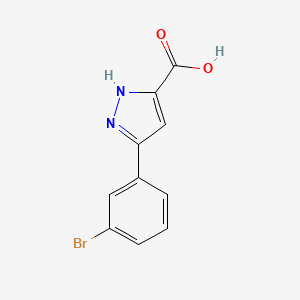


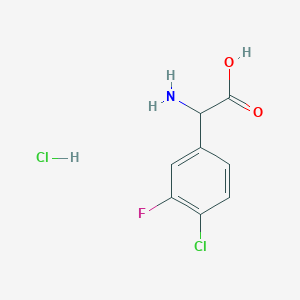
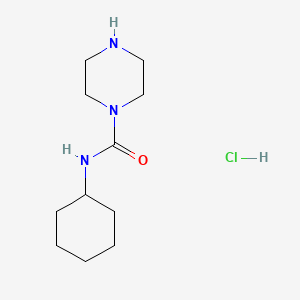

![6-Chloro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]-indole hydrochloride](/img/structure/B1292689.png)



